(2-Isopropyl-4-methylpyridin-3-yl)boronic acid
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Overview
Description
(2-Isopropyl-4-methylpyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with isopropyl and methyl groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Isopropyl-4-methylpyridin-3-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. The general procedure includes:
Halogen-Metal Exchange: A halogenated precursor, such as 2-isopropyl-4-methyl-3-bromopyridine, undergoes halogen-metal exchange using a strong base like n-butyllithium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: (2-Isopropyl-4-methylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
(2-Isopropyl-4-methylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Isopropyl-4-methylpyridin-3-yl)boronic acid primarily involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond . The boronic acid group can also interact with diols and other nucleophiles, forming reversible covalent bonds that are useful in dynamic chemistry applications .
Comparison with Similar Compounds
- 4-Methylpyridine-3-boronic acid
- 2-Methylpyridine-4-boronic acid
- Phenylboronic acid
Comparison: (2-Isopropyl-4-methylpyridin-3-yl)boronic acid is unique due to the presence of both isopropyl and methyl groups on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. Compared to simpler boronic acids like phenylboronic acid, this compound offers enhanced steric and electronic properties that can be advantageous in specific synthetic applications .
Properties
Molecular Formula |
C9H14BNO2 |
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Molecular Weight |
179.03 g/mol |
IUPAC Name |
(4-methyl-2-propan-2-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C9H14BNO2/c1-6(2)9-8(10(12)13)7(3)4-5-11-9/h4-6,12-13H,1-3H3 |
InChI Key |
NIATVAWOUGSVBF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CN=C1C(C)C)C)(O)O |
Origin of Product |
United States |
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